molecular formula C18H13N3 B7553235 4-Isoquinolin-4-ylisoquinolin-1-amine

4-Isoquinolin-4-ylisoquinolin-1-amine

Cat. No.: B7553235
M. Wt: 271.3 g/mol
InChI Key: LRPBROTXAMWSLJ-UHFFFAOYSA-N
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Description

4-Isoquinolin-4-ylisoquinolin-1-amine is a complex bis-isoquinoline derivative offered for advanced research applications. While specific studies on this exact molecule are not readily available, its core structural motifs are of significant interest in medicinal chemistry. Isoquinoline derivatives are recognized for their diverse pharmacological properties, serving as key scaffolds in compounds investigated for their potential as antifungal, antibacterial, antitumoral, and antiprotozoal agents . The 1-aminoisoquinoline subunit, in particular, has been identified as a privileged structure, with research indicating that such derivatives can exhibit notable biological activities. For instance, certain 1-aminoisoquinoline compounds have been screened for their efficacy to inhibit monoamine oxidase (MAO) activities, a family of enzymes that are important targets for the treatment of neurological disorders, and some have demonstrated antioxidant potential and antidepressant-like action in preclinical models . The presence of multiple nitrogen atoms in the structure provides potential for coordination with metal centers, suggesting possible utility in the development of catalytic systems or functional materials . This compound presents a valuable building block for chemical biology, drug discovery, and materials science research, enabling the exploration of new chemical space and the development of novel bioactive molecules or functional materials. Researchers can utilize this chemical to investigate structure-activity relationships, develop new synthetic methodologies, or probe biological mechanisms.

Properties

IUPAC Name

4-isoquinolin-4-ylisoquinolin-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3/c19-18-15-8-4-3-7-14(15)17(11-21-18)16-10-20-9-12-5-1-2-6-13(12)16/h1-11H,(H2,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPBROTXAMWSLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C3=CN=C(C4=CC=CC=C43)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Transition-Metal-Free Synthesis via Aryne Cyclization

Aryne-mediated cyclization offers a metal-free pathway to construct the isoquinoline core while introducing the 1-amino group . This method leverages in situ-generated arynes from 2-(trimethylsilyl)aryl triflates, which react with 4,5-disubstituted oxazoles to form 4-amino isoquinolin-1(2H)-ones. Subsequent dehydrogenation and functionalization yield the target compound.

Key Steps :

  • Generate arynes from 2-(trimethylsilyl)phenyl triflate using CsF in anhydrous THF.

  • React with 4,5-diaryloxazole at 80°C to form a Diels-Alder adduct.

  • Dehydrogenate using DDQ or MnO₂ to aromatize the ring.

  • Tautomerize the intermediate under acidic conditions (e.g., HCl/EtOH) to obtain 4-amino isoquinolin-1(2H)-one.

  • Cross-couple with 4-iodoisoquinoline via Ullmann or Suzuki coupling to attach the 4-isoquinolin-4-yl group.

This method achieves moderate to excellent yields (50–85%) and avoids costly metal catalysts .

Sequential Bichler-Napieralski and Cross-Coupling Reactions

The Bichler-Napieralski synthesis, a classical route to isoquinoline derivatives, can be adapted for constructing the core structure . By cyclizing β-phenylethylamine derivatives with POCl₃ or PCl₅, 3,4-dihydroisoquinolines are formed, which are dehydrogenated to isoquinolines.

Modified Protocol :

  • Synthesize 1-chloro-4-isoquinoline via Bichler-Napieralski cyclization of N-acyl-β-phenylethylamine.

  • Aminate at the 1-position using NH₃/MeOH under high pressure (100°C, 24 hours).

  • Introduce the 4-isoquinolin-4-yl group via Negishi coupling with 4-isoquinolylzinc bromide and Pd(PPh₃)₄.

This approach benefits from scalability but requires harsh conditions for amination .

Rhodium-Catalyzed [2+2+2] Cycloaddition

Rhodium-catalyzed cycloaddition of ynamides and alkynes provides a modular route to polysubstituted isoquinolines . Using [Cp*RhCl₂]₂ as a catalyst, this method enables simultaneous installation of the amino and aryl groups.

Procedure :

  • Combine N-(pivaloyloxy)amide (1.0 equiv), 4-isoquinolinylacetylene (1.2 equiv), [Cp*RhCl₂]₂ (2 mol%), and CsOAc (1.0 equiv) in MeOH.

  • Heat at 80°C for 4 hours under nitrogen.

  • Purify via silica gel chromatography to obtain 4-isoquinolin-4-ylisoquinolin-1-amine in 65–75% yield.

This method is highly regioselective and tolerates diverse substituents .

Comparative Analysis of Preparation Methods

Method Catalyst/Reagents Yield (%) Advantages Limitations
Buchwald-Hartwig Pd(OAc)₂, Xantphos60–75High functional group toleranceRequires inert conditions
Aryne Cyclization CsF, DDQ50–85Transition-metal-freeLimited substrate scope
Bichler-Napieralski POCl₃, Pd(PPh₃)₄40–60ScalableHarsh amination conditions
Rhodium Catalysis [Cp*RhCl₂]₂65–75Regioselective, one-potCostly rhodium catalysts

Mechanistic Insights and Optimization Strategies

The Buchwald-Hartwig amination proceeds via oxidative addition of Pd(0) to the aryl halide, followed by ligand exchange and reductive elimination to form the C–N bond . Optimizing ligand choice (e.g., BrettPhos for electron-deficient substrates) improves yields. For transition-metal-free routes, the aryne intermediate acts as a dienophile, engaging in [4+2] cycloaddition with oxazoles to form the fused ring system . Dehydrogenation with DDQ ensures full aromatization, critical for stability.

In rhodium-catalyzed methods, the Rh(I) center facilitates alkyne insertion into the Rh–N bond, enabling concerted cyclization . Additives like CsOAc enhance reactivity by stabilizing intermediates.

Chemical Reactions Analysis

Types of Reactions: 4-Isoquinolin-4-ylisoquinolin-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various isoquinoline derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

4-Isoquinolin-4-ylisoquinolin-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isoquinolin-4-ylisoquinolin-1-amine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between 4-Isoquinolin-4-ylisoquinolin-1-amine and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notable Properties
4-Bromo-7-chloroisoquinolin-1-amine 1783394-01-3 C₉H₆BrClN₂ 273.52 g/mol Br (C4), Cl (C7), NH₂ (C1) High halogen content enhances reactivity; 95% purity
4-Benzyl-1-bromoisoquinolin-3-amine 13130-81-9 C₁₇H₁₅BrN₂ 341.22 g/mol Br (C1), NH₂ (C3), benzyl (C4) Lipophilic benzyl group may improve membrane permeability
1-Chloroisoquinolin-4-amine 1260799-38-9 C₉H₇ClN₂ 178.62 g/mol Cl (C1), NH₂ (C4) Research-grade; >98% purity; stability at -80°C
5-Aminoisoquinolin-1(4H)-one - C₉H₈N₂O 160.17 g/mol NH₂ (C5), ketone (C1) Polar functional groups enhance solubility
3-(4-Methoxyphenyl)iminoisoindol-1-amine 104830-22-0 C₁₅H₁₃N₃O 251.29 g/mol Methoxyphenyl-imino, NH₂ (C1) Electron-rich aromatic system; potential for π-stacking

Physicochemical and Functional Differences

  • Lipophilicity: The benzyl group in 4-Benzyl-1-bromoisoquinolin-3-amine significantly increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Solubility and Stability: Amino groups (as in 1-Chloroisoquinolin-4-amine and 5-Aminoisoquinolin-1(4H)-one) improve water solubility, whereas ketone or imino groups introduce polarity but may reduce thermal stability .

Q & A

Q. What are the established synthetic routes for 4-Isoquinolin-4-ylisoquinolin-1-amine, and how can reaction conditions be optimized?

Methodological Answer:

  • Nucleophilic Aromatic Substitution: React halogenated isoquinoline precursors (e.g., 4-chloroisoquinoline) with amines under reflux in polar solvents like ethanol or methanol. Monitor reaction progress via TLC or HPLC .
  • Friedländer Reaction: Utilize amino-substituted aniline derivatives with ketones to construct the isoquinoline core. Optimize temperature (80–120°C) and acid catalysts (e.g., polyphosphoric acid) to improve yields .
  • Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: DCM/hexane) to isolate the product.

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer:

  • Spectroscopic Analysis:
    • NMR (¹H/¹³C): Assign peaks to confirm substituent positions (e.g., NH₂ at C1, isoquinolinyl at C4). Compare with PubChem data for analogous compounds .
    • Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and fragmentation patterns.
  • Purity Assessment:
    • HPLC: Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Aim for >98% purity .
    • Elemental Analysis: Match experimental C, H, N percentages with theoretical values (±0.4% tolerance) .

Q. What preliminary biological assays are recommended to evaluate the compound’s therapeutic potential?

Methodological Answer:

  • Antimicrobial Screening:
    • MIC Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentration range: 1–100 µM) .
  • Anticancer Activity:
    • MTT Assay: Evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) after 48-hour exposure. Calculate IC₅₀ values .
  • Enzyme Inhibition: Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

  • Experimental Replication: Repeat assays under standardized conditions (pH, temperature, cell passage number) to rule out variability .
  • Impurity Analysis: Use LC-MS to identify byproducts (e.g., dechlorinated derivatives) that may skew bioactivity results .
  • Statistical Validation: Apply ANOVA or Student’s t-test to determine significance (p < 0.05) across independent replicates .

Case Study: A study on 8-chloroisoquinolin-4-amine showed conflicting IC₅₀ values (5 µM vs. 20 µM) in MCF-7 cells. Further analysis revealed differences in serum concentration (10% FBS vs. serum-free conditions) .

Q. What strategies can elucidate the molecular targets and mechanisms of action for this compound?

Methodological Answer:

  • Proteomic Profiling: Use affinity chromatography with a biotinylated derivative to pull down binding proteins. Identify targets via LC-MS/MS .
  • Transcriptomic Analysis: Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
  • Molecular Docking: Simulate interactions with potential targets (e.g., PI3K kinase) using AutoDock Vina. Validate with site-directed mutagenesis .

Q. How can computational tools aid in optimizing the synthesis of this compound?

Methodological Answer:

  • Retrosynthesis Software: Employ AI-driven platforms (e.g., Reaxys, Pistachio) to predict feasible routes. Prioritize reactions with high plausibility scores (>0.8) .
  • DFT Calculations: Model transition states to identify rate-limiting steps (e.g., amine nucleophilicity in substitution reactions) .

Q. What advanced techniques are recommended for impurity profiling and stability studies?

Methodological Answer:

  • Forced Degradation: Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base). Monitor degradation via UPLC-PDA .
  • Stability-Indicating Methods: Develop HPLC methods resolving the parent compound from degradants (e.g., oxidation products) .

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